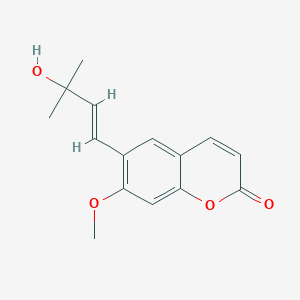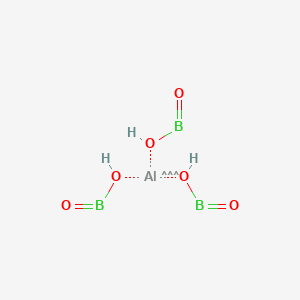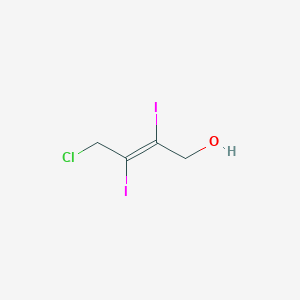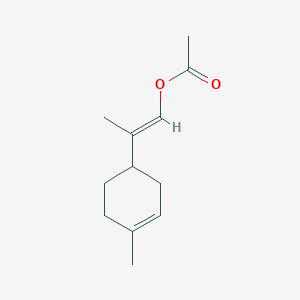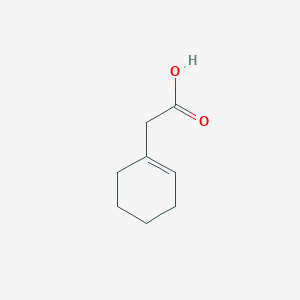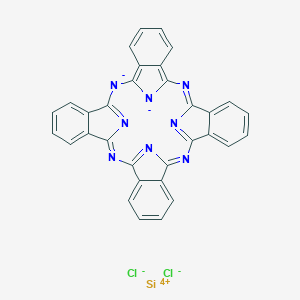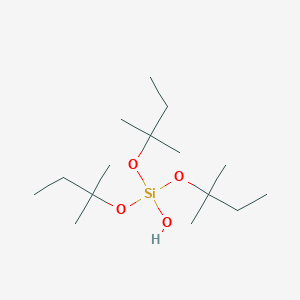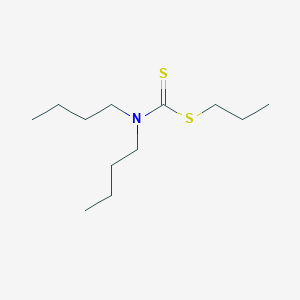
Carbamic acid, dibutyldithio-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dibutyldithio-, propyl ester is a chemical compound that is commonly used in scientific research. It is a yellowish liquid that is soluble in organic solvents and has a strong odor. This compound is also known as propyl dibutyldithiocarbamate and is often abbreviated as PBDC.
Mécanisme D'action
The mechanism of action of carbamic acid, dibutyldithio-, propyl ester involves the formation of a complex with metal ions. This complex is then removed from the solution and can be analyzed using various techniques such as spectrophotometry and chromatography.
Effets Biochimiques Et Physiologiques
Carbamic acid, dibutyldithio-, propyl ester has no known biochemical or physiological effects in humans. It is considered to be relatively non-toxic and is classified as a low hazard chemical.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using carbamic acid, dibutyldithio-, propyl ester in lab experiments include its high selectivity for copper ions, its low toxicity, and its stability in solution. The limitations of using this compound include its strong odor and its limited solubility in water.
Orientations Futures
There are several future directions for research involving carbamic acid, dibutyldithio-, propyl ester. One area of research could involve the development of new chelating agents that are more effective at removing heavy metal ions from solutions. Another area of research could involve the use of this compound in the treatment of heavy metal poisoning in humans and animals. Further studies could also be conducted to determine the long-term effects of exposure to this compound on human health and the environment.
Conclusion:
Carbamic acid, dibutyldithio-, propyl ester is a chemical compound that is commonly used in scientific research as a chelating agent. It has several advantages and limitations for use in lab experiments and has no known biochemical or physiological effects in humans. Future research could focus on developing new chelating agents, using this compound in the treatment of heavy metal poisoning, and determining its long-term effects on human health and the environment.
Méthodes De Synthèse
The synthesis of carbamic acid, dibutyldithio-, propyl ester involves the reaction of butylamine with carbon disulfide followed by the addition of propyl alcohol. The resulting product is then purified using various methods such as distillation and recrystallization.
Applications De Recherche Scientifique
Carbamic acid, dibutyldithio-, propyl ester is widely used in scientific research as a chelating agent. It is used to remove heavy metal ions from solutions and is particularly effective at removing copper ions. This compound is also used as a reagent in analytical chemistry to determine the concentration of various metal ions.
Propriétés
Numéro CAS |
19047-84-8 |
|---|---|
Nom du produit |
Carbamic acid, dibutyldithio-, propyl ester |
Formule moléculaire |
C12H25NS2 |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
propyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C12H25NS2/c1-4-7-9-13(10-8-5-2)12(14)15-11-6-3/h4-11H2,1-3H3 |
Clé InChI |
UFDGCMYVJSFYQM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)SCCC |
SMILES canonique |
CCCCN(CCCC)C(=S)SCCC |
Synonymes |
Dibutyldithiocarbamic acid propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



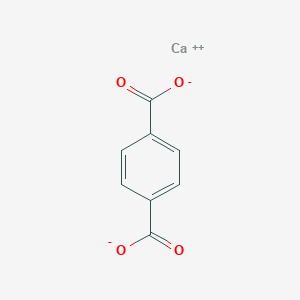

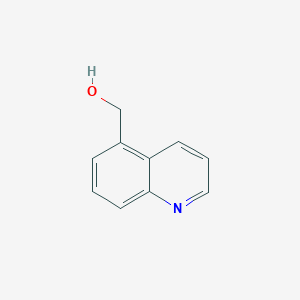
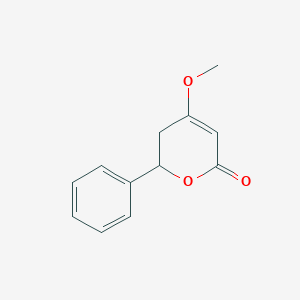
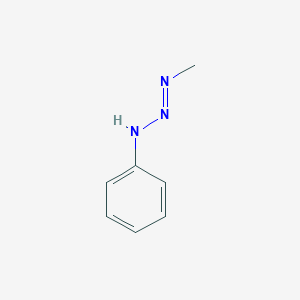
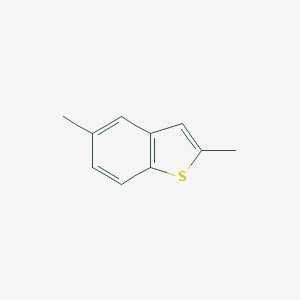
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
